rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis

GABA transporter pharmacology stereochemistry-activity relationships enantiomeric potency ratio

Researchers handling 3-aminocyclohexanecarboxylates face instability of the liquid free base and stereochemical ambiguity. This racemic cis-configured tert-butyl ester HCl salt provides a crystalline solid for gravimetric accuracy, with cis geometry mandatory for neuronal GAT-1 transporter recognition (Ki ≈ 7 µM post-deprotection). The tert-butyl ester enables orthogonal deprotection (TFA) while preserving Boc/Fmoc groups. • Crystalline HCl salt - gravimetric accuracy vs. liquid free base • cis configuration required for GAT-1; trans isomers inactive • Orthogonal tBu ester deprotection for peptide synthesis

Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
Cat. No. B12302675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis
Molecular FormulaC11H22ClNO2
Molecular Weight235.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCC(C1)N.Cl
InChIInChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8;/h8-9H,4-7,12H2,1-3H3;1H
InChIKeyWXQUHQMFMVLZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate HCl, cis – Identity & Procurement Baseline


rac-tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis (CAS 2227765-76-4; molecular formula C₁₁H₂₂ClNO₂; MW 235.75) is a racemic, cis-configured, tert-butyl ester hydrochloride salt of 3-aminocyclohexanecarboxylic acid . The compound belongs to the class of conformationally restricted γ-aminobutyric acid (GABA) analogs, where the parent free amino acid, cis-3-aminocyclohexanecarboxylic acid (ACHC), is a well-characterized selective neuronal GABA uptake inhibitor and substrate for the GAT-1 transporter [1]. In this protected form, the tert-butyl ester masks the carboxylic acid as a prodrug / synthetic intermediate, while the hydrochloride salt enhances solid-state stability and aqueous handling relative to the free base. The racemic (1R,3S)/(1S,3R) mixture carries the cis relative stereochemistry, which is the configuration required for biological recognition at neuronal GABA transporters [1].

Why Generic Substitution Fails for rac-cis-ACHC tert-Butyl Ester HCl


Three structural features—cis vs. trans ring geometry, (1R,3S) vs. (1S,3R) absolute stereochemistry, and the tert-butyl ester / hydrochloride protecting-group strategy—each independently alter the compound's biological target engagement, synthetic reactivity, and physicochemical handling. The (1R,3S) enantiomer is at least 20-fold less potent as a GABA uptake inhibitor than the (1S,3R) enantiomer [1], meaning that enantiopure substitution would yield dramatically different pharmacology. The cis configuration is essential for neuronal GABA transporter recognition; trans isomers are not substrates for the ACHC-sensitive transporter [2]. The tert-butyl ester provides acid-labile orthogonal protection that methyl or ethyl esters cannot replicate under selective deprotection conditions [3], and the hydrochloride salt converts the free base (a room-temperature liquid) into a crystalline solid with superior long-term storage stability . Substituting any single feature—stereochemistry, ring geometry, ester group, or salt form—yields a functionally and operationally distinct chemical entity.

Product-Specific Evidence Guide


Enantiomer Potency in GABA Uptake Inhibition

The (1R,3S) absolute configuration present in the target compound confers at least a 20-fold reduction in GABA uptake inhibitory potency compared with its (1S,3R) enantiomer. This establishes that procurement of the racemate vs. enantiopure (1S,3R) form dictates fundamentally different pharmacological outcomes. The (1S,3R) isomer exhibited potency similar to GABA itself in inhibiting [³H]GABA uptake into rat brain slices, whereas the (1R,3S) isomer was at least 20 times less potent [1].

GABA transporter pharmacology stereochemistry-activity relationships enantiomeric potency ratio

Neuronal vs. Astrocytic Uptake Selectivity

The parent amino acid ACHC (released upon ester deprotection) exhibits a 5.2-fold lower Km for neuronal uptake (40.3 µM) compared with astrocytic uptake (210.8 µM), demonstrating preferential neuronal transporter recognition [1]. ACHC also competitively inhibits neuronal GABA uptake with a Ki of 69 µM [1]. By contrast, the trans-3-aminocyclohexanecarboxylic acid isomers are not substrates for the ACHC-sensitive neuronal transporter [2], meaning the cis geometry is a prerequisite for this neuronal selectivity profile.

neuronal GABA transport astrocyte uptake kinetics cell-type selectivity

GAT-1 Transporter Subtype Selectivity

ACHC (the deprotected amino acid) competitively inhibits the reconstituted neuronal GABA transporter (GAT-A / GAT-1) with a Ki of approximately 7 µM, while exhibiting no inhibition of the β-alanine-sensitive glial transporter (GAT-B) [1]. In cloned GAT-1 expressed in mammalian cells, ACHC fully inhibited GABA transport, whereas β-alanine produced no inhibition [2]. This binary selectivity (complete GAT-1 inhibition vs. no GAT-B/glial transporter activity) makes the cis-ACHC scaffold a definitive pharmacological tool for distinguishing neuronal from glial GABA transport. The trans-3-aminocyclohexanecarboxylic acid isomers do not share this GAT-1 selectivity profile [1].

GAT-1 pharmacology transporter subtype selectivity ACHC sensitivity

Cis vs. Trans Synthetic Accessibility

Catalytic hydrogenation of 3-aminobenzoic acid over Raney nickel yields a 3:1 cis:trans mixture of 3-aminocyclohexanecarboxylic acid, which is upgraded to a 5:1 cis:trans ratio upon Boc protection of the amine [1]. This inherent diastereoselectivity makes the cis isomer the synthetically more accessible scaffold. The tert-butyl ester hydrochloride form of the target compound further benefits from this enrichment pathway: the cis isomer can be obtained in higher yield from the hydrogenation step, whereas the trans isomer requires separate synthetic routes with lower diastereomeric ratios or additional chromatographic separation [1]. Nitrilase-mediated kinetic resolution of cis-configured γ-amino nitriles achieves up to 99% ee for cis isomers, while trans substrates reach only up to 86% ee [2].

cis/trans diastereoselectivity hydrogenation synthetic intermediate procurement

Salt Form vs. Free Base Handling

The hydrochloride salt of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate is a solid at ambient temperature, whereas the corresponding free base (tert-butyl 3-aminocyclohexane-1-carboxylate, CAS 124789-18-0) is a liquid under the same conditions . The hydrochloride salt form improves solubility in aqueous and polar organic media, facilitates accurate weighing for quantitative experimentation, and reduces amine oxidation during long-term storage compared with the free base [1]. The tert-butyl ester group remains stable under standard laboratory storage, enabling room-temperature storage of the HCl salt , in contrast to the free base which may require refrigeration or inert atmosphere handling.

salt form selection solid-state stability laboratory handling

Research & Industrial Application Scenarios


GABA Transporter Pharmacological Probe

Following tert-butyl ester deprotection (e.g., TFA/DCM), the liberated cis-3-aminocyclohexanecarboxylic acid serves as a validated, conformationally restricted pharmacological probe that selectively inhibits the neuronal GAT-1 transporter (Ki ≈ 7 µM) without affecting the glial β-alanine-sensitive transporter [1]. The racemic (1R,3S)/(1S,3R) mixture provides both the low-potency (1R,3S) and high-potency (1S,3R) components [2], enabling studies of enantiomer-dependent transporter recognition. The cis configuration is mandatory for this GAT-1 selectivity; trans isomers are not recognized by GAT-1 [1].

β-Amino Acid Building Block for Peptidomimetics

The compound serves as a protected, cis-configured β-amino acid building block for solid-phase and solution-phase peptide synthesis. The tert-butyl ester can be selectively removed under mild acidic conditions (TFA) while leaving Boc or Fmoc amine protecting groups intact [3], enabling orthogonal deprotection strategies. The cis geometry introduces a defined kink in peptide backbones that is exploited in the design of β-peptide foldamers and helix mimetics. The racemic nature is acceptable for initial structural studies; enantiopure material can be obtained via enzymatic resolution using hydrolases with up to 99% ee for the cis scaffold [4].

Cis/Trans Diastereomer Reference Standard

The well-defined cis configuration and characteristic 3:1 to 5:1 cis:trans ratio from hydrogenation [3] make this compound a suitable reference standard for developing chiral HPLC or SFC methods to resolve cis/trans aminocyclohexane diastereomers. The hydrochloride salt's solid form facilitates preparation of analytical stock solutions with gravimetric accuracy, unlike the liquid free base . Analytical laboratories procuring this compound can use it to validate separation methods for quality control of aminocyclohexane-based intermediates.

GABA Transporter Radioligand Assays

After deprotection, the resulting ACHC can be used as a competitive inhibitor in [³H]GABA uptake assays to define GAT-1-mediated transport in native tissue preparations or recombinant cell lines. The established neuronal Km (40.3 µM) and astrocytic Km (210.8 µM) [5] provide quantitative benchmarks for assay validation. The racemic tert-butyl ester hydrochloride form offers a stable, shippable prodrug that can be activated on-demand by TFA deprotection, avoiding the stability concerns associated with storing the free zwitterionic amino acid.

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